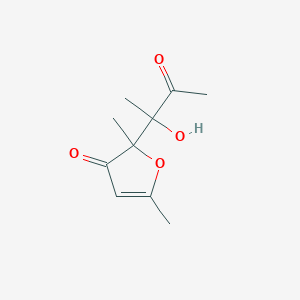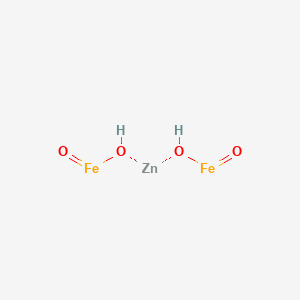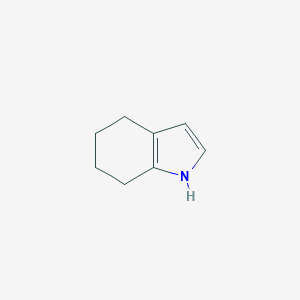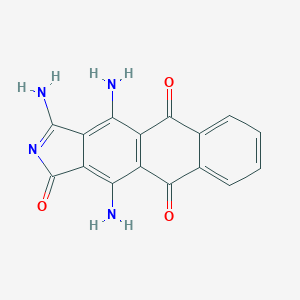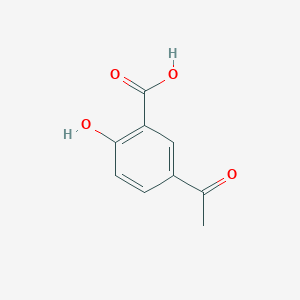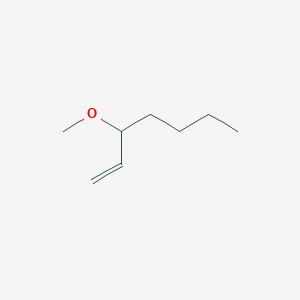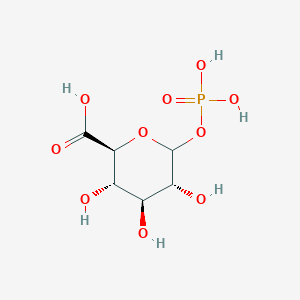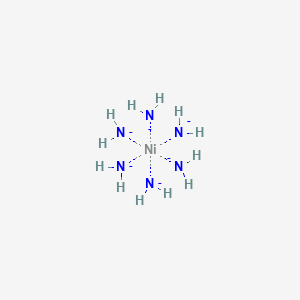
Nickel ammine bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Nickel ammine bromide synthesis is analogous to that of other nickel(II) complexes, where coordination chemistry plays a pivotal role. For instance, nickel(III) complexes with bi- and multi-dentate phosphorus and arsenic ligands are synthesized through halogen oxidation, highlighting the versatility of nickel in forming various coordination complexes (Gray et al., 1984).
Molecular Structure Analysis
The molecular structure of nickel complexes can vary significantly. For example, a study on nickel bromine boracite revealed an orthorhombic system, demonstrating the complex crystalline structures nickel compounds can adopt (Abrahams et al., 1981). Such detailed analyses are crucial for understanding the structural basis of nickel ammine bromide's properties.
Chemical Reactions and Properties
Nickel complexes exhibit diverse chemical reactivity. For instance, the oxidation of nickel(II) by bromine has been studied, providing insights into the electron transfer processes and the formation of nickel(III) and nickel(IV) species. This reactivity is relevant to understanding the chemical behavior of nickel ammine bromide in various conditions (Lappin et al., 1987).
Physical Properties Analysis
The physical properties of nickel complexes, such as magnetic and optical characteristics, are influenced by their molecular structure. Studies on nickel complexes with different ligands provide a basis for predicting the physical properties of nickel ammine bromide, including its magnetic susceptibility and color (Monfort et al., 2001).
Chemical Properties Analysis
The chemical properties of nickel ammine bromide can be inferred from studies on nickel's coordination chemistry and reactivity. For example, the synthesis and characterization of nickel(II) complexes with ligands derived from disaccharides showcase nickel's ability to form stable complexes with various donors, which is relevant for understanding the stability and reactivity of nickel ammine bromide (Tanase et al., 1993).
Scientific Research Applications
Photochemical C–H Arylation
Nickel ammine bromide plays a crucial role in photochemical processes. For instance, it facilitates room temperature nickel-catalyzed coupling of (hetero)aryl bromides with activated α-heterosubstituted or benzylic C(sp3)–H bonds under the influence of an iridium photocatalyst and visible light. This process, which involves a possible Ni–Br homolysis from an excited-state nickel complex, highlights the material's application in synthetic organic chemistry, offering a novel approach to C–H arylation (Heitz, Tellis, & Molander, 2016).
Nanoparticle Synthesis and Catalysis
Nickel ammine bromide is instrumental in the synthesis of nickel nanoparticles with varying sizes and morphologies, demonstrating excellent catalytic activity in reactions such as the reduction of p-nitrophenol. The research emphasizes the influence of modifiers like CTAB and PEG on the morphology and size of nickel nanostructures, underscoring the material's significance in the development of efficient catalysts (Jiang et al., 2013).
Polymer Electrolytes
Nickel bromide, when incorporated into polymer electrolytes, demonstrates significant alterations in local structure and ion association behavior. Studies on systems such as PEO8: NiBr2 reveal the complex's interaction with oxygen and bromine, offering insights into the design of advanced electrolyte materials for energy storage applications (Latham et al., 1993).
Hydrogenation Reactions
In aqueous phase catalytic reactions, nickel ammine bromide-based nanoparticles show remarkable activity and stability, especially in the hydrogenation of aromatic compounds. This highlights the potential for nickel-based catalysts in selective hydrogenation processes, offering a greener alternative to traditional methods (Hu et al., 2010).
Living Radical Polymerization
Nickel(II) bromide complexes, such as NiBr2(Pn-Bu3)2, are effective catalysts in living radical polymerization, enabling the synthesis of polymers with narrow molecular weight distributions. This application is pivotal in polymer science, facilitating the creation of materials with precise properties (Uegaki et al., 1998).
Surface Modification and Material Properties
Nickel ammine bromide is involved in surface reactions and material property studies, such as the formation of nickel oxide thin films and their application in various devices. Research into nickel oxide's optical properties, facilitated by deposition on different substrates, underscores the importance of nickel ammine bromide in materials science (Manjunatha & Paul, 2015).
Safety And Hazards
Special hazards arising from Nickel ammine bromide include Hydrogen bromide gas and Nickel/nickel oxides . It is advised for firefighters to stay in the danger area only with self-contained breathing apparatus and to prevent skin contact by keeping a safe distance or by wearing suitable protective clothing .
Future Directions
Nickel ammine bromide can be used in the development of a distinct mechanistic paradigm for aryl amination using ligand-free nickel (II) salts . This process involves facile reductive elimination from the nickel metal center induced via a photoredox-catalyzed electron-transfer event . This could lead to the development of new methodologies for C–N cross-coupling reactions .
properties
IUPAC Name |
azanide;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPZOOKWNAMVPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6Ni-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel ammine bromide | |
CAS RN |
13601-55-3, 10534-88-0 |
Source


|
| Record name | Nickel ammine bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamminenickel chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

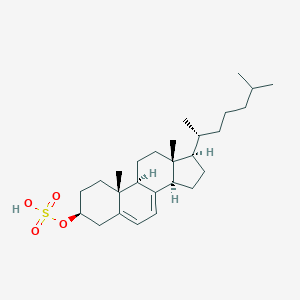

![1,4-Dibromobicyclo[2.2.2]octane](/img/structure/B80543.png)
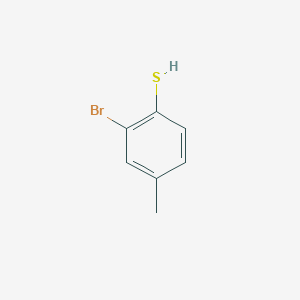
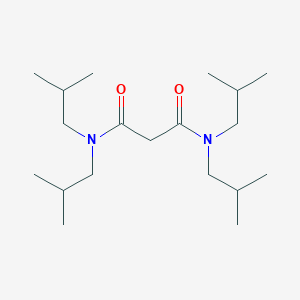
![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)
